3-Isobutoxy-5-nitro-1H-indazole
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Overview
Description
3-Isobutoxy-5-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutoxy-5-nitro-1H-indazole typically involves the nitration of 1H-indazole followed by the introduction of the isobutoxy group. One common method includes the nitration of 1H-indazole using nitric acid and sulfuric acid to introduce the nitro group at the desired position. The resulting 5-nitro-1H-indazole is then reacted with isobutyl bromide in the presence of a base such as potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-Isobutoxy-5-nitro-1H-indazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The isobutoxy group can be substituted with other alkoxy groups or functional groups using appropriate reagents.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, bases like potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate.
Major Products Formed
Reduction: 3-Isobutoxy-5-amino-1H-indazole.
Substitution: Various alkoxy or functional group-substituted indazoles.
Oxidation: Oxidized derivatives of this compound.
Scientific Research Applications
3-Isobutoxy-5-nitro-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Isobutoxy-5-nitro-1H-indazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isobutoxy group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-1H-indazole: Lacks the isobutoxy group, which may result in different biological activities and chemical properties.
3-Isobutoxy-1H-indazole:
3-Isobutoxy-5-amino-1H-indazole: A reduced form of 3-Isobutoxy-5-nitro-1H-indazole with different biological activities.
Uniqueness
This compound is unique due to the presence of both the nitro and isobutoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13N3O3 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
3-(2-methylpropoxy)-5-nitro-1H-indazole |
InChI |
InChI=1S/C11H13N3O3/c1-7(2)6-17-11-9-5-8(14(15)16)3-4-10(9)12-13-11/h3-5,7H,6H2,1-2H3,(H,12,13) |
InChI Key |
RDFMWEMMTMAGGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=NNC2=C1C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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